
Acetaldehyde phenylhydrazone
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Overview
Description
Acetaldehyde phenylhydrazone (CAS: 935-07-9) is a hydrazone derivative formed by the reaction of acetaldehyde (CH₃CHO) with phenylhydrazine (C₆H₅NH-NH₂). Its molecular formula is C₈H₁₀N₂, with an average mass of 134.182 g/mol and a monoisotopic mass of 134.084398 g/mol . Structurally, it is represented as CH₃CH=N–NH–C₆H₅, where the acetaldehyde carbonyl group undergoes nucleophilic attack by phenylhydrazine, followed by dehydration to form the hydrazone .
This compound is primarily utilized in analytical chemistry for the detection of carbonyl groups, as phenylhydrazones form stable, colored precipitates with aldehydes and ketones . It also serves as a precursor in organic synthesis and has been studied in environmental chemistry for quantifying acetaldehyde emissions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetaldehyde phenylhydrazone can be synthesized through the condensation reaction between aniline and acetaldehyde. The reaction typically occurs under mild conditions, often at room temperature and atmospheric pressure. The process involves the nucleophilic attack of the amine group of aniline on the carbonyl carbon of acetaldehyde, followed by the elimination of water to form the imine bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The starting materials, aniline and acetaldehyde, are fed into the reactor, where they undergo the condensation reaction in the presence of a catalyst, if necessary.
Chemical Reactions Analysis
Z/E Isomerization in the Melt
APH demonstrates unique melting behavior due to rapid Z (anti) and E (syn) isomer interconversion in the liquid phase . Key findings:
-
Solid-state structure : Exclusively Z-isomer.
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Melt equilibrium : ~37% Z and ~63% E isomers at equilibrium .
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Catalytic influence : Trace acid/base alters isomerization kinetics:
Thermal Behavior Table :
Sample Treatment | Initial Melt Composition | Melting Point Range | Isomerization Rate |
---|---|---|---|
Acid-catalyzed | High E proportion | 56–70°C | Fast |
Base-catalyzed | Predominantly Z | 90–101°C | Slow |
Untreated | Equilibrium mixture | 56–101°C | Moderate |
Oxidation Reactions
APH reacts with strong oxidizing agents like lead tetraacetate (Pb(OAc)₄), though mechanistic details remain partially unresolved. Experimental observations include:
Oxidation Data :
Oxidizing Agent | Solvent | Observed Products (IR Peaks) | Notes |
---|---|---|---|
Pb(OAc)₄ | Benzene | 1765, 1732, 1700 cm⁻¹ | Multiple carbonyls |
Role in Analytical Chemistry
APH derivatives are historically used in carbonyl group detection via hydrazone formation. Recent studies highlight its sensitivity to microenvironmental conditions:
Scientific Research Applications
Polymorphism
The polymorphic nature of acetaldehyde phenylhydrazone is one of its most intriguing features. Research indicates that this compound can exist in low melting (around 56 °C) and high melting forms (up to 101 °C), despite having identical crystal structures as confirmed by infrared spectroscopy and solid-state NMR studies . The transformation between these forms can be induced by trace amounts of acids or bases, leading to different liquid states upon melting.
Isomerization
This compound exhibits E/Z isomerism, where the orientation around the double bond affects its physical properties. The interconversion between these isomers can be catalyzed by phenylhydrazine itself, which plays a crucial role in the synthesis of various derivatives .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules, including indole derivatives. For instance, it can be used as a starting material for synthesizing substituted indoles through catalytic processes involving aluminum oxide .
Sugar Analysis
In analytical chemistry, this compound is utilized to form hydrazones from simple sugars. This reaction aids in the separation and identification of different sugars in mixtures, making it valuable for carbohydrate chemistry .
Case Studies
In industrial chemistry, this compound's ability to undergo transformations under mild conditions makes it suitable for various applications in pharmaceuticals and agrochemicals, where selective reactions are often required.
Mechanism of Action
The mechanism of action of Acetaldehyde phenylhydrazone largely depends on its ability to form complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and DNA, leading to various biological effects. The imine group (C=N) plays a crucial role in the coordination with metal ions, facilitating the formation of stable complexes.
Comparison with Similar Compounds
Comparison with Formaldehyde Phenylhydrazone
Formaldehyde phenylhydrazone (CAS: 6228-40-6) is a structural analog with the formula C₇H₈N₂ , differing by the substitution of formaldehyde (HCHO) for acetaldehyde. Key distinctions include:
- Molecular Weight : Lower molecular weight (120.15 g/mol vs. 134.18 g/mol) due to the absence of a methyl group.
- Synthesis : Reacts similarly with phenylhydrazine but forms HCH=N–NH–C₆H₅ .
- Applications : Used in formaldehyde detection, but its smaller size may limit stability in certain solvents compared to acetaldehyde phenylhydrazone .
Comparison with Acetone Phenylhydrazone
Differences include:
- Structure : Contains a ketone group (C=O) instead of an aldehyde, leading to CH₃C(=N–NH–C₆H₅)CH₃ .
- Reactivity : Ketone-derived hydrazones are generally less reactive in nucleophilic additions compared to aldehyde-derived analogs like this compound .
- Detection : Used in analytical protocols for ketone identification, though this compound is more commonly employed for aldehydes due to higher sensitivity in colorimetric assays .
Other Phenylhydrazone Derivatives
Phenylhydrazones with complex substituents exhibit enhanced biological activities:
- Quinoxaline-Phenylhydrazone Hybrids: Derivatives like (E)-6-((2-phenylhydrazono)methyl)quinoxaline demonstrate potent antifungal (EC₅₀: 0.96 μg/mL) and antioxidant properties, surpassing standard controls like Trolox .
Data Tables
Table 1: Structural and Functional Comparison of Selected Phenylhydrazones
Research Findings
- Environmental Monitoring : this compound is critical in assessing air quality, with ambient concentrations varying seasonally (e.g., summer maxima in coastal regions) .
- Toxicity Profile: While acetaldehyde itself is carcinogenic (MOE < 500), its phenylhydrazone form is less studied but presumed safer due to stabilized aldehyde reactivity .
- Enzymatic Interactions: Neither acetaldehyde nor its phenylhydrazone is efficiently metabolized by molybdenum-dependent enzymes (AOX1/AOH1), suggesting low bioaccumulation risk .
Q & A
Basic Research Questions
Q. How is acetaldehyde phenylhydrazone synthesized, and what are the critical reaction parameters?
this compound is synthesized by reacting phenylhydrazine with acetaldehyde under reflux conditions. Key parameters include:
- Solvent choice : 95% ethanol is commonly used to dissolve phenylhydrazine and facilitate nucleophilic attack on acetaldehyde .
- Reaction time : Reflux for 1 hour ensures complete formation of the hydrazone bond while minimizing side reactions .
- Purification : Post-reaction cooling and filtration are critical to isolate crystalline phenylhydrazone derivatives.
Q. What analytical methods are used to quantify this compound in environmental or biological samples?
Two primary methodologies are employed:
- DNPH derivatization : Acetaldehyde reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative, analyzed via reverse-phase HPLC with UV detection. This method offers high specificity but requires careful calibration to avoid interference from other carbonyl compounds .
- PTR-MS (Proton Transfer Reaction-Mass Spectrometry) : Used for real-time atmospheric monitoring, though discrepancies (e.g., slope of 1.47±0.09 vs. DNPH-HPLC) necessitate cross-validation to resolve signal attribution issues at m/z 45 .
Q. How are melting points utilized to identify this compound derivatives?
Melting points serve as a preliminary identification tool. For example, this compound historically exhibits three distinct melting points (63–65°C, 80°C, 98–101°C), attributed to polymorphism or structural isomerism. Researchers must standardize heating rates and sample purity to ensure reproducibility .
Advanced Research Questions
Q. How do discrepancies between PTR-MS and DNPH-HPLC measurements of acetaldehyde derivatives impact data interpretation in atmospheric studies?
Discrepancies arise from differences in detection principles:
- PTR-MS may overestimate acetaldehyde due to interference from isobaric compounds (e.g., other carbonyls or fragments).
- DNPH-HPLC provides specificity but requires derivatization, introducing potential losses during extraction. Methodological reconciliation involves regression analysis (e.g., RMA slope of 1.47±0.09) and uncertainty propagation to refine atmospheric models .
Q. What explains the historical observation of three distinct melting points for this compound?
The three melting points (63–65°C, 80°C, 98–101°C) likely result from:
- Polymorphism : Different crystalline packing arrangements.
- Tautomerism : Interconversion between hydrazone and azo forms under thermal stress. Advanced characterization techniques (e.g., X-ray crystallography, solid-state NMR) are required to resolve structural ambiguities .
Q. How can Langmuir isotherm parameters optimize the adsorption of this compound in experimental setups?
For adsorption studies:
- Parameter estimation : Use a "best fit" optimization approach to derive Langmuir constants (e.g., adsorption capacity = 2.5) from experimental data, accounting for self-reacting species like acetaldehyde trimers .
- Validation : Compare simulated vs. experimental adsorption-desorption curves for binary mixtures (e.g., 1-butanol/water) to assess model accuracy .
Q. How should researchers address unexpected metabolite peaks, such as acetaldehyde preceding ethanol in pharmacokinetic models?
Contradictory data (e.g., acetaldehyde peaks before ethanol in breath analysis) may arise from:
- Microbial activity : Upper-airway microbes producing acetaldehyde independently.
- Analytical error : High variability (e.g., 41% error in early timepoints) necessitates larger sample sizes and robust statistical outlier detection .
Q. Methodological Considerations
Q. What factors influence the choice between direct derivatization and distillation for acetaldehyde analysis?
- Direct derivatization : Offers higher precision (lower RMSD) and reduced variability, ideal for complex matrices like yogurt.
- Distillation : Useful for removing interferents in samples like wine but introduces losses during vapor-phase transfer. Validate using spike-recovery experiments and matrix-matched calibration .
Q. How can competing intramolecular rearrangements be minimized during this compound synthesis?
- Reaction medium : Use aprotic solvents (e.g., acetonitrile) to suppress nucleophile-mediated side reactions.
- Catalyst control : Avoid acidic conditions that promote trimerization or azo compound formation .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing catalytic yield data involving this compound intermediates?
- Regression analysis : Apply to correlate ethanol conversion rates with C4 olefin yields (R² > 0.95 for robust datasets).
- Error propagation : Quantify uncertainties in selectivity measurements (e.g., acetaldehyde vs. C4 olefins) using Monte Carlo simulations .
Properties
Molecular Formula |
C8H10N2 |
---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
N-(ethylideneamino)aniline |
InChI |
InChI=1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h2-7,10H,1H3 |
InChI Key |
KURBTRNHGDQKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC=NNC1=CC=CC=C1 |
Origin of Product |
United States |
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